2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone
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Overview
Description
2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H12O4. It is a crystalline solid with a molecular weight of 244.24 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a phenoxyphenyl group attached to an ethanone backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone can be achieved through several methods. One common method involves the reaction of 4-phenoxybenzaldehyde with sulfur ylide to form 2-(4-phenoxyphenyl)oxirane, which is then hydrolyzed to yield the desired compound . Another method involves the reduction of 2-halo-1-(4-phenoxyphenyl)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone: This compound has a similar structure but with a hydroxy group instead of a phenoxy group.
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone: This compound has an ethyl group attached to the phenoxy ring.
Uniqueness
2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone is unique due to its specific combination of hydroxyl and phenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14,16-17H |
InChI Key |
YXORSXKQALCDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(O)O |
Origin of Product |
United States |
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